molecular formula C10H9F3O B1444161 (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol CAS No. 1416432-54-6

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol

Cat. No.: B1444161
CAS No.: 1416432-54-6
M. Wt: 202.17 g/mol
InChI Key: WXLGNOWXNNXPDY-BDAKNGLRSA-N
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Description

Chemical Identity and Nomenclature

This compound is formally designated by the Chemical Abstracts Service registry number 1416432-54-6, establishing its unique identity within chemical databases. The compound possesses the molecular formula C₁₀H₉F₃O with a molecular weight of 202.17 grams per mole. According to the Molecular Design Limited numbering system, this compound is assigned the identifier MFCD22421744.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being 4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]phenol for the individual enantiomer, while the racemic mixture is designated as this compound. Alternative nomenclature includes "Phenol, 4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]-" as indexed in chemical databases. The compound represents a subset of trifluoromethyl-substituted cyclopropanes, which constitute attractive synthons in medicinal chemistry due to their combination of conformational rigidity and unique fluorinated properties.

The Simplified Molecular Input Line Entry System representation for this compound is documented as "OC1=CC=C([C@H]2C@HC2)C=C1", providing a standardized method for computational chemical analysis and database searching. This notation clearly delineates the connectivity pattern and stereochemical relationships within the molecule.

Structural Characterization and Stereochemistry

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its unique chemical properties. The compound contains a phenolic ring system substituted at the para position with a trans-2-(trifluoromethyl)cyclopropyl moiety. The stereochemical designation "trans" refers to the relative configuration of the substituents around the cyclopropane ring, where the trifluoromethyl group and the phenyl substituent adopt opposing orientations across the three-membered ring system.

X-ray crystallographic analysis of related trans-2-(trifluoromethyl)cyclopropane derivatives has confirmed the stereochemical assignments and provided detailed insight into the molecular geometry. The trans-stereochemistry around the cyclopropyl ring has been definitively established through these structural studies, demonstrating the spatial arrangement of the trifluoromethyl and phenyl substituents.

Structural Parameter Value Method
Molecular Formula C₁₀H₉F₃O Mass Spectrometry
Molecular Weight 202.17 g/mol Calculated
Stereochemistry Trans-cyclopropyl X-ray Crystallography
Ring System Monocyclic aromatic + cyclopropyl NMR Analysis
Functional Groups Phenol, trifluoromethyl, cyclopropyl Spectroscopic

The compound exists as a racemic mixture, containing equal proportions of both enantiomers due to the presence of two stereogenic centers within the cyclopropyl ring system. Each enantiomer exhibits distinct three-dimensional arrangements, designated as (1S,2S) and (1R,2R) configurations according to the Cahn-Ingold-Prelog priority rules. The stereochemical complexity of this compound necessitates careful consideration during synthesis and analysis, as different enantiomers may exhibit varying biological activities and physical properties.

Historical Context and Development

The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry and the increasing recognition of fluorinated compounds in pharmaceutical research. The medicinal use of trifluoromethyl groups dates from 1928, although research became more intensive in the mid-1940s when the unique properties of fluorinated compounds began to be fully appreciated.

The synthesis of trans-2-(trifluoromethyl)cyclopropanes has been achieved through various methodological developments over recent decades. A significant advancement was reported in 2013 with the development of Suzuki reactions employing N-methyliminodiacetic acid boronate esters, which provided trans-2-(trifluoromethyl)cyclopropyl products in moderate to excellent yields ranging from 17 to 90 percent. This methodology represented a crucial step forward in accessing this class of compounds with defined stereochemistry.

More recently, enantioselective approaches have been developed for the synthesis of trifluoromethyl-substituted cyclopropanes. Copper-catalyzed enantioselective cyclopropanation involving trifluorodiazoethane in the presence of alkenyl boronates has been demonstrated as an effective strategy. Additionally, myoglobin-catalyzed olefin cyclopropanation reactions using 2-diazo-1,1,1-trifluoroethane as the carbene donor have provided access to trans-1-trifluoromethyl-2-arylcyclopropanes with high yields (61-99%) and excellent stereoselectivity.

The historical development of synthetic methodologies for this compound class reflects the broader challenges associated with carbon-fluorine bond formation and the specific difficulties encountered in creating stereocontrolled cyclopropane ring systems bearing trifluoromethyl substituents.

Significance in Organofluorine Chemistry

This compound occupies a position of considerable importance within the field of organofluorine chemistry due to several distinguishing characteristics. The compound exemplifies the strategic incorporation of fluorine-containing motifs into organic molecules to enhance their biological and physical properties. Organofluorine compounds have demonstrated significant impact across pharmaceuticals, agrochemicals, and functional materials due to their special chemical, physical, and biological properties, including increased electronegativity, hydrophobicity, bioavailability, and metabolic stability.

The trifluoromethyl group present in this compound exhibits significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine. This unique electronic character contributes to the compound's potential utility as a bioisostere, where it can replace chloride or methyl groups to adjust the steric and electronic properties of lead compounds or protect reactive methyl groups from metabolic oxidation.

An estimated one-fifth of pharmaceuticals contain fluorine, including several top-selling drugs, and the carbon-fluorine bond increases the probability of having a successful drug by approximately a factor of ten. The specific combination of trifluoromethyl and cyclopropyl functionalities in this compound represents a particularly attractive scaffold for medicinal chemistry applications, as trifluoromethyl-substituted cyclopropanes combine the conformational rigidity of three-membered rings with the unique properties imparted by fluorinated substituents.

Recent analytical data indicates that the proportion of organofluorine compounds in agrochemical development has increased dramatically, with analysis of the period 1998-2020 revealing that 53% of agrochemicals were fluorinated molecules, while analysis of the most recent five years indicates that 67% of agrochemicals are organofluorine compounds. This trend underscores the growing significance of compounds such as this compound as potential building blocks for agricultural applications.

The synthetic accessibility of this compound through various methodological approaches, including silver-catalyzed direct conversion of epoxides into trifluoromethylcyclopropanes using trifluoromethyl N-triftosylhydrazones, demonstrates the active research interest in developing efficient synthetic routes to this important class of fluorinated molecules. These synthetic developments reflect the compound's significance as both a synthetic target and a potential precursor for more complex fluorinated architectures.

Properties

IUPAC Name

4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-8(9)6-1-3-7(14)4-2-6/h1-4,8-9,14H,5H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLGNOWXNNXPDY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Trifluoromethylation of Cyclopropyl Intermediates

One common industrial and laboratory method involves generating carbon-centered radicals on cyclopropyl intermediates, which then undergo trifluoromethylation via radical pathways. This method uses trifluoromethyl radical sources such as trifluoromethyl iodide or Togni reagents under catalytic conditions.

  • Catalysts: Transition metals like copper or silver complexes.
  • Reaction Conditions: Mild temperatures, often ambient to slightly elevated (20–50°C).
  • Advantages: High efficiency and scalability for industrial production.
  • Limitations: Requires control to avoid side reactions such as ring opening.

Transition-Metal-Catalyzed Cyclopropanation

Cyclopropanation of alkenyl phenol derivatives with trifluoromethyl-substituted carbenoid species is another route. Palladium, rhodium, or copper catalysts facilitate the cyclopropanation, often yielding the trans isomer preferentially.

The Simmons-Smith reaction, involving diiodomethane and zinc-copper couple, can cyclopropanate alkenyl phenols to form cyclopropyl phenol derivatives. Modifications of this reaction allow the introduction of trifluoromethyl groups on the cyclopropyl ring.

  • Reaction Conditions: Typically carried out in ether solvents at 0°C to room temperature.
  • Post-Synthesis Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the trans isomer.
  • Notes: This method is classical but may require further functional group transformations to install the trifluoromethyl group.

Purification and Characterization

After synthesis, purification is critical to isolate the desired (+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol with high purity and correct stereochemistry.

Purification Method Description Typical Solvents
Column Chromatography Silica gel stationary phase; separates isomers Hexane/Ethyl acetate
Recrystallization Solvent-based purification to enhance purity Ethanol/Water mixtures

Analytical techniques for characterization include:

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Conditions Advantages Limitations
Radical Trifluoromethylation CF3 radical sources, Cu/Ag catalysts Mild temperature (20–50°C) Scalable, efficient Side reactions possible
Transition-Metal Cyclopropanation Rh(II), Pd catalysts, diazo compounds Low temperature (-20 to 0°C) Stereoselective (trans) Requires sensitive catalysts
Simmons-Smith Cyclopropanation Diiodomethane, Zn-Cu couple 0°C to room temperature Classical, well-established Additional steps for CF3 group

Research Findings and Notes on Stereochemistry

  • The trans configuration of the cyclopropyl ring is favored due to steric hindrance and catalyst control.
  • Low-temperature conditions are critical to prevent ring-opening side reactions, which are common with cyclopropyl trifluoromethyl compounds.
  • Use of chiral ligands can enhance stereoselectivity, although the compound is typically obtained as a racemic mixture (+/-).
  • Purification steps are essential to separate trans from cis isomers and remove impurities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenolic hydroxyl group participates in Mitsunobu-type alkylation and arylation reactions. For example:

Reaction TypeConditionsYieldProduct ApplicationSource
AlkylationDIAD, PPh₃, CH₂Cl₂, 0°C → RT50–99%Ether derivatives for drug design
Aryloxypropanoate formationK₂CO₃, DMSO/DMA, 100–110°C92–99%Bioactive ester synthesis
  • Mechanistic Insight : The trifluoromethylcyclopropyl group enhances electrophilicity at the phenolic oxygen, facilitating SN2 pathways under Mitsunobu conditions (DIAD/PPh₃) . Steric hindrance from the cyclopropyl ring may reduce yields compared to simpler phenols.

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophiles to the meta position relative to the hydroxyl group.

ElectrophileConditionsMajor ProductNotesSource
NitrationHNO₃/H₂SO₄, 0–5°C3-nitro-4-(trans-CF₃-cyclopropyl)phenolLimited regioselectivity observed
SulfonationH₂SO₄, 100°CSulfonated derivativesRequires prolonged heating
  • Kinetic Studies : Trifluoromethyl groups reduce reaction rates by 10–15× compared to non-fluorinated analogs due to decreased electron density .

Oxidation Reactions

The phenol moiety is oxidized to quinones under strong oxidizing conditions:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 25°CCyclopropane-fused quinone60%
CrO₃Acetic acid, 80°CPartially decomposed products35%
  • Solvent Effects : Trifluoroethanol (TFE) accelerates oxidation rates by stabilizing transition states via hydrogen bonding .

Cyclopropane Ring-Opening Reactions

The trans-cyclopropane ring undergoes strain-driven ring-opening under acidic or thermal conditions:

ConditionsReagentProductYieldSource
H₂SO₄ (conc.), 100°CTrifluoromethylstyrene derivatives45%
Pd/C, H₂ (1 atm), EtOHReduced cyclohexanol analog70%
  • Mechanism : Acid-mediated protonation at the cyclopropane ring induces cleavage, forming allylic trifluoromethyl intermediates . Hydrogenation selectively reduces the cyclopropane without affecting the aromatic ring .

Cross-Coupling Reactions

The cyclopropane ring’s boronate derivatives enable Suzuki-Miyaura couplings:

PartnerCatalystConditionsProductYieldSource
Aryl halidesPd(PPh₃)₄, K₂CO₃EtOH/H₂OBiarylcyclopropane hybrids75%
Heteroaryl boronic acidsPdCl₂(dppf)DMF, 80°CHeterocyclic-cyclopropyl conjugates65%
  • Stereochemical Stability : The trans-configuration of the cyclopropane remains intact during coupling, as confirmed by X-ray crystallography .

Conjugation with Biomolecules

The phenol group facilitates conjugation via diazonium salt formation:

Target BiomoleculeConditionsApplicationYieldSource
ProteinsNaNO₂, HCl, 0–5°CFluorescent probes55%
OligonucleotidesEDC/NHS, pH 7.4 bufferTargeted drug delivery systems40%
  • Challenges : The trifluoromethyl group reduces nucleophilicity, requiring optimized coupling agents like EDC/NHS .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with trifluoromethyl groups can exhibit enhanced biological activity, particularly in anticancer applications. The presence of the trifluoromethyl group in (+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol may enhance its efficacy against certain cancer cell lines. A study demonstrated that similar compounds showed significant antiproliferative effects on cancer cells, suggesting a potential for this compound in cancer therapeutics .

2. Antimicrobial Properties
Fluorinated phenols have been noted for their antimicrobial properties. The incorporation of the trifluoromethyl group may improve the compound's ability to penetrate microbial membranes, thus enhancing its effectiveness as an antimicrobial agent. This is supported by findings that indicate fluorinated compounds often exhibit increased activity against a range of pathogens .

Agrochemical Applications

1. Herbicide Development
The unique structural characteristics of this compound make it a candidate for development as a herbicide. Its potential to act as a plant growth regulator or attractant has been noted, which could lead to its application in agricultural settings to manage weed populations effectively .

2. Insecticides
The compound's biological activity may also extend to insecticidal applications, where its ability to disrupt normal physiological functions in pests could be harnessed for crop protection strategies.

Synthetic Applications

1. Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows for various transformations, making it valuable in the synthesis of more complex molecules. It can be utilized in C–H functionalization reactions, which are crucial for constructing biologically relevant compounds .

2. Catalytic Reagent
The compound can function as a catalyst or reagent in several organic reactions, contributing to the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity profile makes it suitable for applications in pharmaceutical chemistry where complex molecular architectures are required .

Mechanism of Action

The mechanism of action of (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The cyclopropyl ring may also contribute to the compound’s stability and reactivity, influencing its overall activity.

Comparison with Similar Compounds

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol can be compared to other phenolic compounds with similar structural features:

    4-(Trifluoromethyl)phenol: Lacks the cyclopropyl ring, which may result in different reactivity and biological activity.

    4-(Cyclopropyl)phenol: Does not have the trifluoromethyl group, potentially affecting its binding properties and stability.

    4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline: Contains an amino group instead of a phenol group, leading to different chemical and biological properties.

The unique combination of the trifluoromethyl group and the cyclopropyl ring in this compound sets it apart from these similar compounds, providing distinct advantages in various applications.

Biological Activity

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol is a compound that has garnered attention due to its unique structural features, including a trifluoromethyl group and a cyclopropyl ring. These characteristics contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

The compound's structure can be represented as follows:

C10H10F3O\text{C}_{10}\text{H}_{10}\text{F}_3\text{O}

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, which is critical for interactions with biological macromolecules such as enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes, which is essential for therapeutic effects in inflammation and cancer treatment. The trifluoromethyl group can increase binding affinity and selectivity.
  • Receptor Binding : It shows potential in binding to receptors involved in signaling pathways related to inflammation and cell proliferation.

Biological Activity

Research indicates several biological activities associated with this compound:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating the release of inflammatory mediators.
  • Anticancer Potential : Investigations into its anticancer effects are ongoing, with some studies indicating that it may induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryModulation of inflammatory mediators
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific enzymes involved in inflammation

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • Researchers evaluated the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro. Results indicated significant reductions in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Activity Investigation :
    • A study focused on the effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis through caspase-dependent pathways, highlighting its potential as an anticancer agent.
  • Enzyme Interaction Studies :
    • Investigations into the compound's interaction with cyclooxygenase (COX) enzymes showed promising results regarding inhibition, which could lead to new anti-inflammatory drugs.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol
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(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.